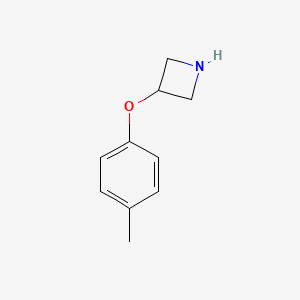

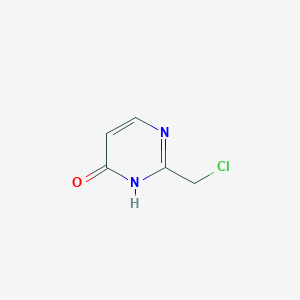

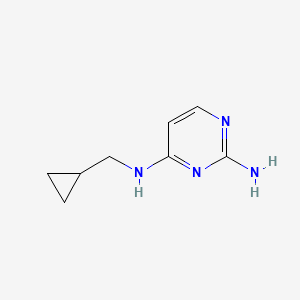

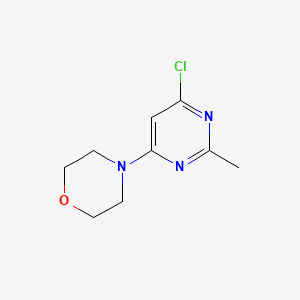

![molecular formula C6H4N2O2S B1321008 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione CAS No. 91533-21-0](/img/structure/B1321008.png)

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione is a useful research compound. Its molecular formula is C6H4N2O2S and its molecular weight is 168.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chromophores

- A study by Taghva and Kabirifard (2020) explored the synthesis of novel pyrrolo[2,3-c]pyrazol-3(2H)-one and 1,2-dihydro-5H,6H-pyridazine-5,6-dione chromophores using 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione derivatives. These compounds were characterized using various spectroscopic methods, revealing interesting spectral characteristics in different organic solvents (Taghva & Kabirifard, 2020).

Chemiluminescent and Electrochromic Properties

- Algi et al. (2017) synthesized chemiluminescent compounds containing this compound, which showed enhanced chemiluminescence in the presence of hydrogen peroxide and other catalysts. These compounds were also successfully electrochemically polymerized, demonstrating electrochromic features (Algi et al., 2017).

- Asil, Cihaner, and Önal (2009) reported on the synthesis of chemiluminescent thienyl and pyridazine systems based on this compound. These compounds, which can undergo electroluminescent reactions, were also found to be polymerizable, yielding electroactive and electrochromic polymer films (Asil, Cihaner, & Önal, 2009).

Synthesis and Application in Electron-Deficient Materials

- Ye et al. (2014) described the synthesis of a novel electron acceptor using this compound, which was incorporated into conjugated polymers as electrochromic materials. These materials exhibited good optical contrast and fast switching speed (Ye et al., 2014).

Synthesis of Diverse Heterocycles

- A study by Deeb and El-Abbasy (2006) reported the synthesis of various heterocycles starting from this compound, demonstrating the versatility of this compound in generating structurally diverse molecules (Deeb & El-Abbasy, 2006).

Photoluminescence in Coordination Chemistry

- Zhou et al. (2015) utilized this compound in the formation of a dysprosium-organic complex. This complex exhibited unique photoluminescent properties, which were thoroughly investigated, demonstrating the application of this compound in coordination chemistry (Zhou et al., 2015).

Application in Biomedical Technologies

- Chen and Hosmane (2001) synthesized a compound derived from this compound for potential applications in antisense and triple-helical nucleic acid technologies, indicating its relevance in the field of biomedicine (Chen & Hosmane, 2001).

Mecanismo De Acción

Pyridazine and pyridazinone derivatives, which include 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBNTVHZVCVOAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609128 |

Source

|

| Record name | 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91533-21-0 |

Source

|

| Record name | 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

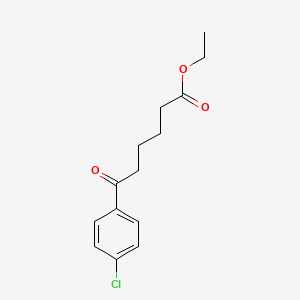

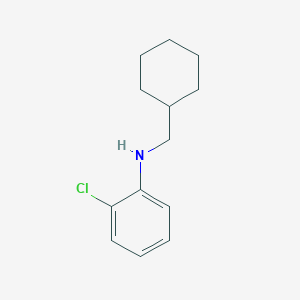

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)